

Replicating In Vitro Efficacy of Isofagomine: A Comparative Guide

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Compound of Interest

Compound Name: Afegostat Tartrate

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This guide provides a comprehensive overview of the in vitro experimental data supporting the mechanism and efficacy of isofagomine as a pharmacological chaperone for Gaucher disease. The data presented is a compilation of results from multiple published studies, offering a direct comparison of isofagomine's effects on various mutant forms of the enzyme acid β -glucosidase (GCase). Detailed experimental protocols are provided to enable replication and validation of these findings.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of isofagomine.

Table 1: Enhancement of Mutant GCase Activity by Isofagomine in Patient-Derived Cells

Cell Type	GCase Mutation	Isofagomine Concentration (μM)	Incubation Time	Fold Increase in GCase Activity	Reference
Fibroblasts	N370S	30	3 days	2.2 - 2.4	[1]
Fibroblasts	N370S	30	5 days	2.4 - 3.0	[1]
Fibroblasts	L444P	Not Specified	5 days	1.3	[2]
Lymphoblastoid Cell Lines	L444P	Not Specified	Not Specified	~3.5	[2]

Table 2: Inhibitory Activity of Isofagomine on GCase

Enzyme	pH	IC50 (nM)	Reference
Wild-type GCase	Neutral	Not Specified	[1]
Wild-type GCase	Acidic	Not Specified	[1]
N370S GCase	Neutral	Not Specified	[1]
N370S GCase	Acidic	Not Specified	[1]
Wild-type and mutant enzymes (N370S and V394L)	Not Specified	~30 (Ki)	[3]

Table 3: Selectivity of Isofagomine for GCase Over Other Glycosidases

Enzyme	Isofagomine IC50	N-butyldeoxynojirimycin (NB-DNJ) IC50	Reference
Sucrase	>500 μM	0.43 μM	[4]
Isomaltase	100 μM	0.34 μM	[4]
Acid α -glucosidase	1 mM	1 μM	[4]

II. Experimental Protocols

A. Cell Culture of Gaucher Patient-Derived Fibroblasts

- **Cell Source:** Primary skin fibroblasts are derived from Gaucher patients homozygous for specific GCase mutations (e.g., N370S, L444P).
- **Culture Medium:** Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Culture Conditions:** Cells are grown at 37°C in a humidified atmosphere of 5% CO₂.
- **Isofagomine Treatment:** Isofagomine tartrate is dissolved in the culture medium at the desired concentrations. For experiments, cells are typically incubated with isofagomine for 3 to 5 days, with the medium being replaced with fresh isofagomine-containing medium as required.

B. GCase Activity Assay in Cell Lysates

This protocol is adapted from established methods using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucoside (4-MUG).

- **Cell Lysis:** After incubation with isofagomine, cells are washed with phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing 0.25% sodium taurocholate and 0.25% Triton X-100.
- **Protein Quantification:** The total protein concentration of the cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- **Enzyme Reaction:**
 - An aliquot of the cell lysate (containing a standardized amount of protein) is added to a reaction buffer (e.g., citrate-phosphate buffer, pH 5.2).
 - The reaction is initiated by the addition of the 4-MUG substrate.
 - The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

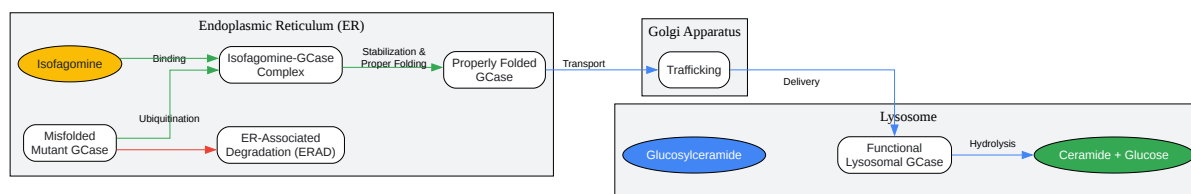
- **Stopping the Reaction:** The reaction is terminated by adding a high pH stop buffer (e.g., 0.5 M Na₂CO₃/NaHCO₃ buffer, pH 10.7).
- **Fluorescence Measurement:** The fluorescence of the liberated 4-methylumbelliferone (4-MU) is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
- **Data Analysis:** GCase activity is calculated based on a standard curve of 4-MU and normalized to the total protein concentration. Results are typically expressed as nmol of 4-MU released per hour per mg of protein.

C. Western Blotting for GCase Protein Levels

- **Sample Preparation:** Cell lysates are prepared as described above. Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated to denature the proteins.
- **SDS-PAGE:** The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
 - The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for GCase.
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- **Detection:** The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imaging system.

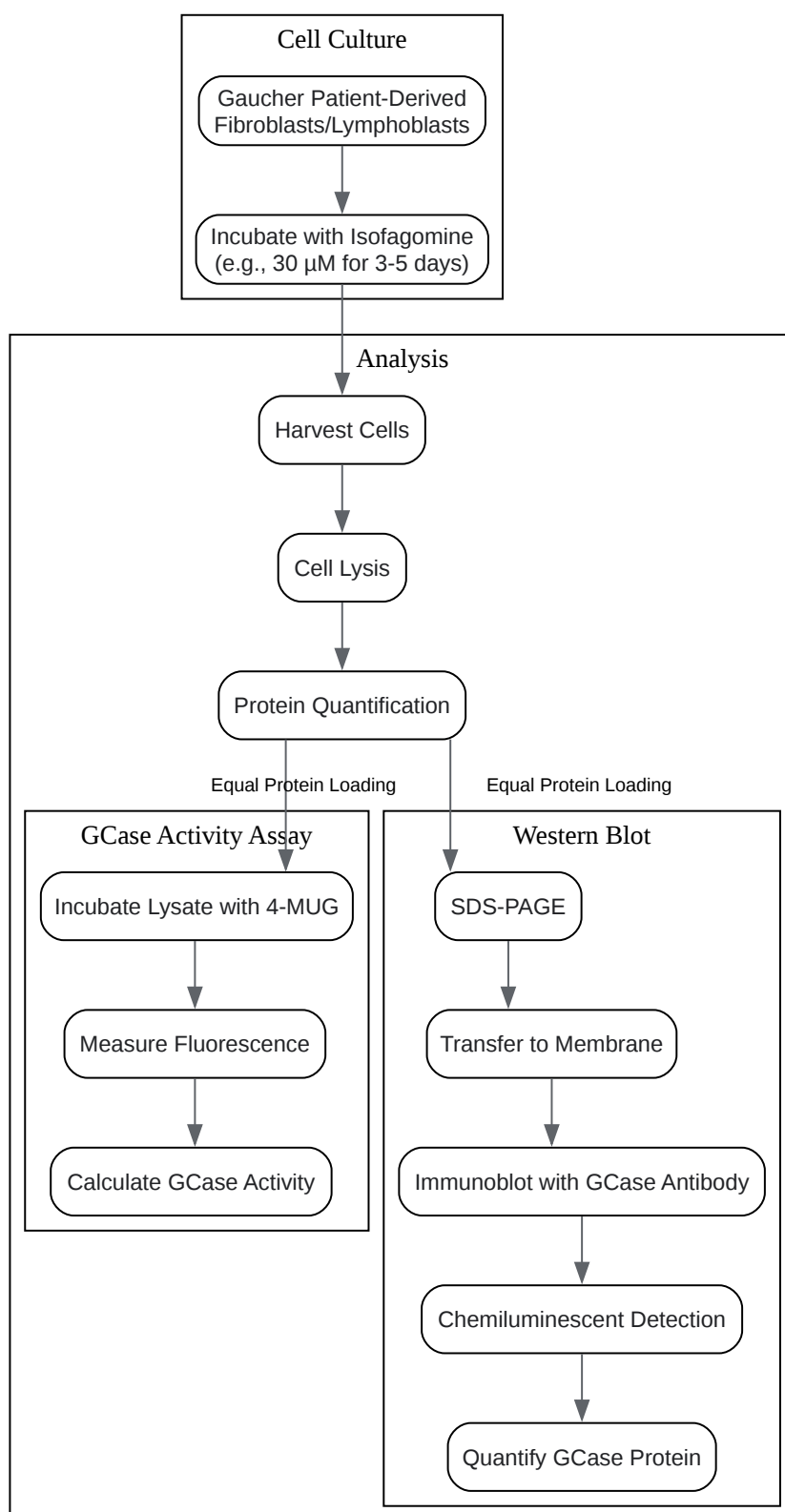
- Analysis: The intensity of the GCase protein bands is quantified and normalized to a loading control protein (e.g., β -actin or GAPDH) to ensure equal protein loading.

III. Visualizations



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Caption: Mechanism of action of isofagomine as a pharmacological chaperone.



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Caption: In vitro experimental workflow for evaluating isofagomine efficacy.

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